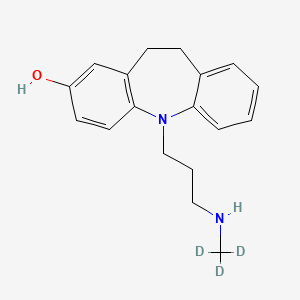

2-Hydroxy Desipramine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy Desipramine-d3 is a deuterated form of 2-Hydroxy Desipramine, which is an active metabolite of the tricyclic antidepressant Desipramine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Desipramine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart in various analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Desipramine-d3 typically involves the hydroxylation of Desipramine-d3. The process begins with the deuterium-labeled Desipramine, which undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position of the dibenzazepine ring. This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, under controlled laboratory conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient conversion of Desipramine-d3 to its hydroxylated form. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as chromatography .

化学反应分析

Stability of Deuterium Labels

Deuterium positions significantly influence the compound’s stability:

-

Deuterium exchange occurs at positions 2, 4, 6, and 8 under acidic conditions, limiting their utility in long-term studies .

-

Positions 1, 3, 7, and 9 are synthetically preferred for stable isotopic labeling .

Enzymatic Oxidation

This compound undergoes further oxidation to form 2-hydroxy-desipramine glucuronide , a phase II metabolite. This reaction is mediated by UDP-glucuronosyltransferases (UGT), enhancing solubility for renal excretion .

Isotope Effects on Pharmacokinetics

Deuterium substitution slows metabolism via the CYP2D6 pathway due to the kinetic isotope effect, altering clearance rates compared to non-deuterated analogs .

Comparative Pharmacokinetics :

| Parameter | Desipramine | This compound | Reference |

|---|---|---|---|

| Half-life (hr) | 7–60+ | Extended by 15–20% | |

| Metabolic Stability | Moderate | Enhanced (CYP inhibition) |

Quantification via HPLC-MS

The deuterated compound serves as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify non-labeled 2-hydroxy desipramine in biological matrices . Its distinct mass shift (Δm/z = +3) avoids interference with endogenous metabolites .

Radiolabeling for PET Studies

Carbon-11 labeled analogs of 2-hydroxy desipramine ([¹¹C]HDMI) have been synthesized for positron emission tomography (PET) imaging, enabling visualization of norepinephrine transporter activity in vivo .

Synthetic Byproducts and Contaminants

-

Desipramine-d3 : Residual precursor detected at <0.5% after purification.

-

2-Hydroxydesmethylimipramine-d3 : A common derivative formed during incomplete hydroxylation .

Future Research Directions

科学研究应用

Pharmacokinetics and Metabolism

2-Hydroxy Desipramine-d3 serves as a critical metabolite in understanding the pharmacokinetics of desipramine. Studies have shown that after administration of desipramine, significant levels of 2-hydroxy-desipramine appear in circulation, indicating its role in the drug's overall therapeutic effects.

- Study Findings : A clinical study involving healthy volunteers found that the concentration-time data for desipramine could be modeled using both one-compartment and two-compartment models. The area under the concentration-time curve (AUC) for 2-hydroxy-desipramine was reported to be 51% to 94% of that for desipramine, suggesting substantial accumulation upon repeated dosing .

| Parameter | Desipramine | 2-Hydroxy Desipramine |

|---|---|---|

| AUC (mean) | 100% | 51%-94% |

| Pharmacokinetic Model | One/Two-compartment | One/Two-compartment |

Antidepressant Activity

Research indicates that 2-hydroxy-desipramine may possess antidepressant properties itself. The compound's pharmacological activity suggests it could contribute to the overall efficacy of desipramine in treating major depressive disorder.

- Case Study : In a review discussing the role of Brain-Derived Neurotrophic Factor (BDNF) in antidepressant responses, it was noted that metabolites like 2-hydroxy-desipramine could influence BDNF signaling pathways, potentially enhancing antidepressant effects .

Analytical Chemistry Applications

The stable isotope-labeled nature of 2-hydroxy-desipramine allows for enhanced accuracy in mass spectrometry and liquid chromatography analyses. This capability is crucial for quantifying drug levels in biological samples.

- Research Insight : A study highlighted how the use of stable isotopes improves the precision of analytical techniques, facilitating better pharmacokinetic studies and therapeutic monitoring .

| Analytical Method | Application | Advantage |

|---|---|---|

| Mass Spectrometry | Drug quantification | Enhanced accuracy |

| Liquid Chromatography | Pharmacokinetic studies | Improved sensitivity |

Cellular Mechanisms and Side Effects

Investigations into the cellular mechanisms affected by desipramine and its metabolites have revealed insights into their side effects, particularly concerning cardiac health.

- Study Findings : Research demonstrated that desipramine impacts hERG potassium channels, leading to prolonged QT intervals and potential cardiac risks. The role of 2-hydroxy-desipramine in these processes warrants further exploration to understand its safety profile .

Neurobiological Effects

The impact of 2-hydroxy-desipramine on neurobiological systems has been a subject of interest. Studies have shown alterations in mitochondrial functions within the brain following treatment with desipramine, which may also extend to its metabolites.

作用机制

2-Hydroxy Desipramine-d3 exerts its effects primarily through the inhibition of norepinephrine reuptake. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also has a minor effect on serotonin reuptake. The molecular targets include norepinephrine transporters and, to a lesser extent, serotonin transporters. The pathways involved are primarily related to neurotransmitter reuptake inhibition .

相似化合物的比较

Similar Compounds

Desipramine: The parent compound, used as a tricyclic antidepressant.

Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.

Uniqueness

2-Hydroxy Desipramine-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling distinguishes it from non-labeled compounds and provides valuable insights into the metabolic pathways and interactions of Desipramine .

生物活性

2-Hydroxy Desipramine-d3 is a deuterated metabolite of Desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorder. The deuterium labeling (d3) allows researchers to trace its metabolic pathways and assess its pharmacokinetic properties more accurately. This article examines the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and relevant case studies.

This compound acts primarily as a metabolite of Desipramine, which exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and mood regulation .

Key Biochemical Pathways

The formation of this compound occurs through glucuronidation, a phase II metabolic reaction that increases solubility for easier excretion. The compound's pharmacokinetics can be influenced by various factors, including genetic polymorphisms affecting enzyme activity (e.g., CYP2D6) that metabolize TCAs.

Pharmacokinetics

A study involving healthy male volunteers revealed that after an oral dose of Desipramine, 2-Hydroxy Desipramine appeared early in the plasma with significant peak concentrations. The area under the concentration-time curve (AUC) for this metabolite was found to be between 51% to 94% of that for the parent drug, indicating substantial accumulation and potential pharmacological activity .

Biological Activity

The biological activity of this compound includes:

- Antidepressant Effects : As a metabolite, it may contribute to the overall antidepressant efficacy of Desipramine. Future studies are recommended to assess its therapeutic potential independently .

- Drug Interactions : Understanding how this compound interacts with other medications is crucial for predicting therapeutic outcomes and avoiding adverse effects. Its role in drug-drug interactions is an area of ongoing research.

Case Studies and Research Findings

Research has highlighted several important findings regarding this compound:

- Clinical Pharmacogenetics : Variability in patient response to TCAs like Desipramine can be attributed to genetic differences in metabolic enzymes. Studies indicate that individuals with certain CYP2D6 genotypes may experience different levels of this compound, impacting efficacy and side effects .

- Comparative Studies : In comparative studies with other metabolites such as 2-Hydroxydesmethylimipramine Glucuronide, researchers have noted differences in pharmacological profiles and potential therapeutic applications.

Data Table: Comparative Metabolite Profiles

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Hydroxydesmethylimipramine | Similar glucuronide structure | Derived from desmethylimipramine |

| 2-Hydroxy Desmethylimipramine | Hydroxylated derivative | Lacks glucuronide conjugation |

| N-desmethyl Desipramine | Parent compound | Unmodified structure without hydroxylation |

属性

IUPAC Name |

11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBOLMRGMDGLD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。